molecular formula C21H21N3O2S B2821874 (Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1799242-18-4

(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2821874
CAS RN: 1799242-18-4
M. Wt: 379.48
InChI Key: MORAVXATXQHWIB-HJWRWDBZSA-N
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Description

The compound appears to contain several functional groups and rings, including a phenyl group, a thiophenyl group, an oxadiazole ring, and a piperidine ring. These groups could potentially confer various properties to the compound, depending on their arrangement and the presence of any additional substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound may have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the oxadiazole ring might be expected to participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it an interesting candidate for cancer research. Its imidazole ring and thiophene group may interact with cellular targets involved in cancer cell proliferation, apoptosis, and metastasis. Researchers have synthesized related compounds and evaluated their anticancer potential against various cell lines .

Antimicrobial Properties

Imidazole derivatives often exhibit antimicrobial activity. The presence of both imidazole and thiophene rings suggests potential antibacterial, antifungal, and antiviral effects. Investigating its interactions with microbial enzymes or receptors could provide valuable insights for drug development .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. For example, some organic compounds can be harmful or toxic, while others are relatively safe .

Future Directions

Future research on the compound could involve exploring its potential uses, optimizing its synthesis, studying its properties, or investigating its mechanism of action .

properties

IUPAC Name

(Z)-3-phenyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(9-8-16-5-2-1-3-6-16)24-11-4-7-17(14-24)13-19-22-21(23-26-19)18-10-12-27-15-18/h1-3,5-6,8-10,12,15,17H,4,7,11,13-14H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORAVXATXQHWIB-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

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